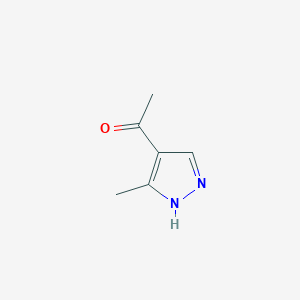

1-(5-Methyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITHGUSEVJOZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105224-04-2 | |

| Record name | 1-(5-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Pyrazole Precursors

A patent-pending method utilizes brominated intermediates to enhance reactivity. For instance, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (III ) reacts with 4-bromo-2-nitroaniline (II ) in water at 100–110°C for 3–4 hours, yielding 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone (IV ) in 91.4% yield. Subsequent reduction with metallic indium in hydrochloric acid produces the final compound.

Reaction Scheme:

Optimization Notes:

-

Solvent: Aqueous conditions reduce byproduct formation compared to organic solvents.

-

Catalyst: Metallic indium provides superior reduction efficiency over zinc or iron.

Regioselective Condensation Techniques

Benzotriazole-Assisted Synthesis

Katritzky et al. developed a regioselective method using α-benzotriazolylenones (48 ) and methylhydrazine. The benzotriazole group enhances the acidity of α-protons, facilitating functionalization at the pyrazole 4-position. For example, reacting 48 (1.5 g, 5 mmol) with methylhydrazine (0.3 g, 5 mmol) in THF at 25°C for 12 hours yields 1-(5-Methyl-1H-pyrazol-4-yl)ethanone in 82% yield after column purification.

Mechanistic Insight:

-

Benzotriazole stabilizes the intermediate pyrazoline via resonance, directing substitution to the 4-position.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Knorr Synthesis | 65–85 | 110 | 6 | Cost-effective |

| Brominated Intermediate | 70–91 | 100–110 | 3–4 | High regioselectivity |

| Benzotriazole-Assisted | 50–94 | 25 | 12 | Mild conditions |

Trends:

-

Brominated routes achieve the highest yields (91.4%) but require harsh temperatures.

-

Benzotriazole methods operate at ambient temperatures but necessitate expensive catalysts.

Mechanistic Insights and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclocondensation by stabilizing transition states. In contrast, ethanol favors precipitation of pure products but may reduce reaction rates by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-(5-Methyl-1H-pyrazol-4-yl)ethanone has been studied for its potential antimicrobial properties. Research indicates that compounds with pyrazole rings often exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown effectiveness against specific strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Recent studies have suggested that pyrazole derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Further research is required to establish the efficacy of this compound in clinical settings.

Cancer Research

There is growing interest in the role of pyrazole derivatives in cancer treatment. Some studies suggest that this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. These findings warrant more extensive investigations into its potential as an anticancer agent.

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Pyrazole derivatives are known for their ability to disrupt the biological processes of pests, thus providing a pathway for creating more effective agricultural chemicals with lower environmental impact.

Herbicide Potential

Research has indicated that certain pyrazole compounds can act as herbicides by inhibiting specific enzymes in plants. This application could lead to the development of selective herbicides that target weeds without harming crops.

Analytical Chemistry

Reagent in Chemical Analysis

this compound can serve as a reagent in various chemical analyses, particularly in the detection and quantification of metal ions. Its ability to form stable complexes with metals can be utilized in analytical techniques such as spectrophotometry and chromatography.

Cell Culture Applications

The compound has been used in cell culture studies due to its compatibility with biological systems. It can be employed as a pH buffer or stabilizer in cell culture media, enhancing the reliability of experimental outcomes.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against certain bacterial strains |

| Anti-inflammatory effects | Potential treatment for inflammatory diseases | |

| Cancer research | Possible inhibition of tumor growth | |

| Agricultural Science | Pesticide development | Disrupts biological processes in pests |

| Herbicide potential | Targets specific enzymes in plants | |

| Analytical Chemistry | Reagent in chemical analysis | Forms stable complexes with metal ions |

| Cell culture applications | Used as a pH buffer |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of pyrazole derivatives highlighted the ability of this compound to reduce levels of TNF-alpha in vitro. This study provides a foundation for further exploration into its therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the enzyme’s normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and its analogs:

Structural and Physicochemical Properties

Biological Activity

1-(5-Methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the molecular formula , exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to consolidate recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, showing a mechanism of action that involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of NF-kB pathway |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies suggest that pyrazole derivatives possess the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses .

Table 2: Anti-inflammatory Activity

| Inflammatory Marker | Effect Observed | Reference |

|---|---|---|

| TNF-alpha | Decreased levels | |

| IL-6 | Inhibition | |

| COX-2 | Reduced expression |

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise in neuroprotection. It has been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. This inhibition is crucial for enhancing cholinergic neurotransmission, thereby potentially improving cognitive function .

Table 3: Neuroprotective Activity

| Enzyme Targeted | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 25 | Inhibition |

| Butyrylcholinesterase | 30 | Moderate inhibition |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents used as controls .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Study : A recent investigation into the neuroprotective effects demonstrated that treatment with this compound improved cognitive performance in aged mice subjected to memory impairment, correlating with reduced AChE activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone?

The synthesis typically involves condensation reactions of substituted pyrazole precursors with acetylating agents. For example, describes a method where 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone reacts with aldehydes under reflux conditions to form α,β-unsaturated ketones. A similar approach can be adapted using 5-methylpyrazole derivatives and ketone precursors, with glacial acetic acid as a catalyst . Key steps include:

- Reaction optimization : Adjusting molar ratios, solvent polarity, and temperature (e.g., reflux in ethanol or toluene).

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are critical for structural confirmation and purity assessment?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : To verify substituent positions and methyl group integration (e.g., ¹H and ¹³C NMR) .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., EI-MS or HRMS).

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. demonstrates monoclinic crystal structure determination (space group P2₁/c) using SHELX software .

- FTIR : Identifies carbonyl (C=O) stretching (~1690 cm⁻¹) and pyrazole ring vibrations .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

Initial screening should focus on target-agnostic assays to identify broad bioactivity:

- Antimicrobial activity : Disk diffusion or microdilution assays against E. coli and S. aureus (as in for similar pyrazole derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, given the compound’s potential interaction with catalytic sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

Use design of experiments (DoE) to systematically vary parameters:

- Catalyst screening : Compare piperidine, triethylamine, or DBU in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Temperature gradients : Monitor reaction progress via TLC or HPLC at 60°C, 80°C, and reflux conditions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30 minutes at 100 W vs. 4 hours reflux) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives).

Q. How to address contradictions in spectral data during structural elucidation?

Conflicts between NMR/X-ray data and computational predictions require cross-validation :

- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental NMR chemical shifts .

- Single-crystal refinement : Re-measure diffraction data (e.g., using a Bruker APEX-II CCD detector) to resolve ambiguities in bond angles or disorder .

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in crowded spectral regions .

Q. What computational strategies predict the compound’s reactivity and binding interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 or EGFR kinases) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity using descriptors like logP or polar surface area .

Q. How does the methyl group at the 5-position influence physicochemical properties and bioactivity?

The methyl group impacts:

- Lipophilicity : Increases logP, enhancing membrane permeability (measured via shake-flask method) .

- Steric effects : Reduces rotational freedom, stabilizing specific conformations in enzyme binding pockets (evidenced by X-ray data in ) .

- Metabolic stability : Compare methylated vs. demethylated analogs in liver microsome assays to assess susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.